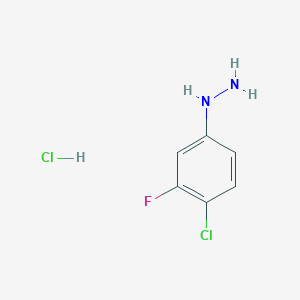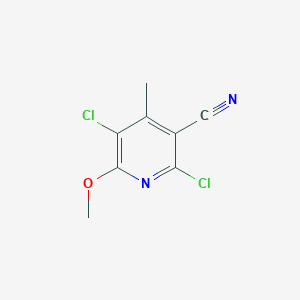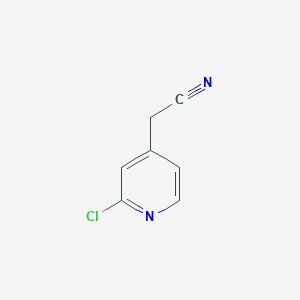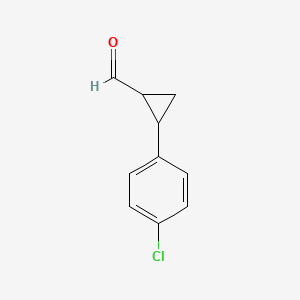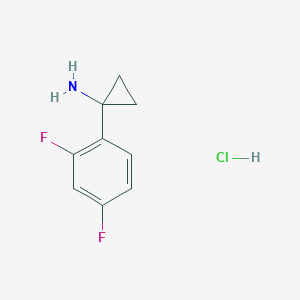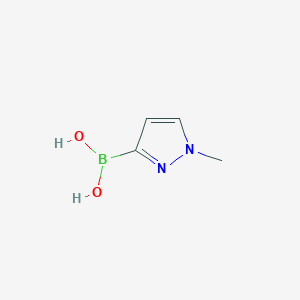
(1-Methyl-1H-pyrazol-3-yl)boronic acid
概要
説明
“(1-Methyl-1H-pyrazol-3-yl)boronic acid” is an organic intermediate . It is an off-white solid with a molecular weight of 125.92 . Its IUPAC name is 1-methyl-1H-pyrazol-4-ylboronic acid .
Synthesis Analysis
The synthesis of “(1-Methyl-1H-pyrazol-3-yl)boronic acid” can be achieved by reacting 1-methyl-4-bromopyrazole with triisopropyl borate . It can also react with pinacol to produce 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-pyrazol-3-yl)boronic acid” is represented by the formula C4H7BN2O2 . The InChI code for this compound is 1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 .Chemical Reactions Analysis
“(1-Methyl-1H-pyrazol-3-yl)boronic acid” is involved in several reactions. It is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-3-yl)boronic acid” is a solid substance . It should be stored in a refrigerator .科学的研究の応用
Cancer Therapy
This compound is used as a reagent in the synthesis of MK-2461 analogs, which are inhibitors of c-Met kinase. These inhibitors have potential applications in cancer treatment by targeting specific pathways involved in tumor growth and metastasis .
Treatment of Myeloproliferative Disorders
It is also involved in the preparation of amino-pyrido-indol-carboxamides, which act as potential JAK2 inhibitors. These inhibitors are being researched for therapy in myeloproliferative disorders, a group of diseases that cause blood cells to grow abnormally in the bone marrow .
Inhibition of TGF-β1 and Active A Signaling
Another application is in the synthesis of pyridine derivatives that serve as inhibitors of TGF-β1 and active A signaling. These signaling pathways are crucial in various biological processes, and their inhibition can be significant in treating diseases where these pathways are dysregulated .
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, including (1-Methyl-1H-pyrazol-3-yl)boronic acid, have shown potent antileishmanial and antimalarial activities. These compounds are synthesized and structurally verified for their pharmacological effects .
Synthesis of Aminothiazoles
This boronic acid derivative is used for synthesizing aminothiazoles, which are modulators of γ-secretase. These modulators have implications in the treatment of Alzheimer’s disease by affecting amyloid-beta peptide production .
Antioxidant Properties
Pyrazole-based compounds are known for their antioxidant properties. They are synthesized for screening as potential therapeutic agents against oxidative stress-related diseases .
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the targets can be considered the carbon atoms in the molecules that are being coupled.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (1-Methyl-1H-pyrazol-3-yl)boronic acid acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound, such as (1-Methyl-1H-pyrazol-3-yl)boronic acid, transfers the organic group from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a role in the nad+ salvage pathway as a potent activator of nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of this pathway, which is crucial for many biological processes, including metabolism and aging .
Pharmacokinetics
It’s worth noting that the compound’s use in suzuki–miyaura cross-coupling reactions suggests it has properties that make it relatively stable, readily prepared, and generally environmentally benign .
Result of Action
It’s known that the compound plays a role in the nad+ salvage pathway as a potent activator of nampt . This suggests that the compound could have significant effects on cellular metabolism and aging processes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1-methylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-7-3-2-4(6-7)5(8)9/h2-3,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDMJZRGWGQBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN(C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693457 | |
| Record name | (1-Methyl-1H-pyrazol-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrazol-3-yl)boronic acid | |
CAS RN |
869973-96-6 | |
| Record name | (1-Methyl-1H-pyrazol-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)
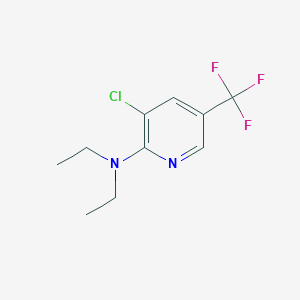

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)
